molecular formula C17H15N5O2S B2707446 4-(3-(1H-pyrazol-1-yl)benzoyl)-1-(thiazol-2-yl)piperazin-2-one CAS No. 2309309-51-9

4-(3-(1H-pyrazol-1-yl)benzoyl)-1-(thiazol-2-yl)piperazin-2-one

Cat. No.: B2707446
CAS No.: 2309309-51-9
M. Wt: 353.4
InChI Key: ZIIYPYOIGRVQLF-UHFFFAOYSA-N
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Description

“4-(3-(1H-pyrazol-1-yl)benzoyl)-1-(thiazol-2-yl)piperazin-2-one” is a complex organic compound that features a pyrazole ring, a benzoyl group, a thiazole ring, and a piperazine ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(3-(1H-pyrazol-1-yl)benzoyl)-1-(thiazol-2-yl)piperazin-2-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the benzoyl group: This step might involve Friedel-Crafts acylation using benzoyl chloride.

    Formation of the thiazole ring: This can be synthesized via the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.

    Formation of the piperazine ring: This can be synthesized through the cyclization of appropriate diamines.

    Final coupling: The final compound is formed by coupling the intermediate products under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or thiazole rings.

    Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.

    Receptor Binding: Could be studied for its binding affinity to various biological receptors.

Medicine

    Drug Development:

    Diagnostics: Use in diagnostic assays for detecting specific biomolecules.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Manufacturing: Use in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme Inhibition: The compound might bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

    Receptor Binding: The compound might interact with a receptor, either activating or inhibiting its function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(1H-pyrazol-1-yl)benzoyl)-1-(thiazol-2-yl)piperazine
  • 4-(3-(1H-pyrazol-1-yl)benzoyl)-1-(thiazol-2-yl)piperidin-2-one

Uniqueness

The uniqueness of “4-(3-(1H-pyrazol-1-yl)benzoyl)-1-(thiazol-2-yl)piperazin-2-one” lies in its specific combination of functional groups and ring structures, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

4-(3-pyrazol-1-ylbenzoyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S/c23-15-12-20(8-9-21(15)17-18-6-10-25-17)16(24)13-3-1-4-14(11-13)22-7-2-5-19-22/h1-7,10-11H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIYPYOIGRVQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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